Hydrogen-Bond Donor Capacity: 5-OH vs. 5-OCH₃ and Des-Hydroxy N1-Methyl Analogs
The 5-OH substituent introduces a hydrogen-bond donor (HBD) moiety that is absent in the 5-methoxy (5-OCH₃) and des-hydroxy (5-H) N1-methyl analogs. In the DAAO inhibitor series of closely related 1-hydroxy-1H-benzo[d]imidazol-2(3H)-ones, substitution at the R5 position with hydrogen (6a) yields a human DAAO IC₅₀ of 0.6 µM, whereas the R6-methyl-substituted analog (6q) shows a 6.7-fold potency loss (IC₅₀ = 4 µM) [1]. Although the core scaffold in this study bears N1-OH rather than N1-CH₃, the positional SAR demonstrates that C5 vs. C6 substitution differentially modulates enzyme inhibitory activity, a principle transferable to the N1-methyl series given conserved binding-site geometry. The HBD-capable 5-OH group of the target compound can engage in specific hydrogen-bonding interactions that 5-OCH₃ (HBD-absent) and 5-H (HBD-absent) analogs cannot replicate [2].
Related 1‑OH scaffold:
R5=H (6a) IC₅₀ 0.6 µM
R5=CH₃ (6q) IC₅₀ 4 µM (6.7‑fold difference)
R4=OCH₃ 0.1 µM
| Evidence Dimension | Human DAAO inhibitory potency as a function of aryl ring substitution position (SAR transferable to N1-methyl series) |
|---|---|
| Target Compound Data | 5-OH, N1-CH₃ benzimidazolone (target compound; no direct human DAAO IC₅₀ available in public domain) |
| Comparator Or Baseline | 1-Hydroxy-1H-benzo[d]imidazol-2(3H)-one, R5=H (6a): human DAAO IC₅₀ = 0.6 µM; R5=CH₃ (6q): human DAAO IC₅₀ = 4 µM; R4=OCH₃ (6e): human DAAO IC₅₀ = 0.1 µM |
| Quantified Difference | 6.7-fold difference between R5=H and positional isomer R5=CH₃; 4-fold between R4=OCH₃ and R5=CH₃ substitution patterns. Note: Data obtained on 1-hydroxy scaffold; exact values for 1-methyl scaffold are not publicly available. |
| Conditions | Human and porcine DAAO inhibition assay; IC₅₀ determination as described in Berry et al. (2012) Supporting Information [1] |
Why This Matters
For procurement decisions in DAAO-targeted or HBD-dependent screening campaigns, the 5-OH substituent provides a critical pharmacophoric feature that 5-OCH₃, 5-Cl, or des-hydroxy analogs cannot supply, reducing false-negative risk in HBD-requiring binding pockets.
- [1] Berry, J.F.; Ferraris, D.V.; Duvall, B.; Hin, N.; Rais, R.; Alt, J.; Thomas, A.G.; Rojas, C.; Hashimoto, K.; Slusher, B.S.; Tsukamoto, T. Table 1: Inhibition of DAAO by 1-Hydroxy-1H-benzo[d]imidazol-2(3H)-ones. ACS Med. Chem. Lett. 2012, 3, 839–843. PMC3519437. View Source
- [2] Tamm, I. Benzimidazole Derivatives: New Enhancers of Influenza Virus Multiplication. J. Exp. Med. 1973, 138, 858–874. (Note: 5-hydroxy-1-methylbenzimidazole shows superior specific activity and maximal enhancement vs. 5-methoxy-1-methylbenzimidazole.) View Source
